6-Dehydroöstron
Übersicht
Beschreibung
Pixatimod, früher bekannt als PG545, ist ein synthetisches Heparansulfat-Mimetikum. Es ist ein hochpotenter Inhibitor der Heparanase, eines Enzyms, das die extrazelluläre Umgebung reguliert, indem es Heparansulfat spaltet. Pixatimod hat in verschiedenen präklinischen Modellen eine starke Antikrebsaktivität gezeigt und wird derzeit in klinischen Studien auf sein Potenzial in der Krebstherapie untersucht .
Herstellungsmethoden
Pixatimod wird als vollständig sulfatiertes Tetrasaccharid synthetisiert, das mit einem Cholestanylaglykon funktionalisiert ist. Der Syntheseweg beinhaltet die Herstellung der sulfatierten Oligosaccharid-Einheit, gefolgt von der Anbindung der Cholestanyl-Gruppe. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Sulfatierungsmitteln und Schutzgruppen, um eine selektive Sulfatierung zu gewährleisten . Industrielle Produktionsmethoden umfassen die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu erreichen .
Wissenschaftliche Forschungsanwendungen
Pixatimod hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebstherapie: Pixatimod hat in präklinischen Modellen verschiedener Krebsarten, darunter Brust-, Prostata-, Leber-, Lungen-, Darm-, Kopf- und Halskrebs sowie Melanom, eine starke Antitumor- und Antimetastasen-Wirksamkeit gezeigt.
Antivirale Aktivität: Pixatimod hat eine starke antivirale Aktivität gegen SARS-CoV-2 gezeigt, indem es an die Rezeptorbindungsdomäne des Spike-Proteins bindet und es destabilisiert und seine Bindung an ACE2 hemmt.
Weitere Anwendungen: Pixatimod wird auch auf sein Potenzial in Kombinationstherapien mit anderen Antikrebsmitteln und Immuntherapien untersucht.
Wirkmechanismus
Pixatimod entfaltet seine Wirkung in erster Linie durch die Hemmung der Heparanase, eines Enzyms, das Heparansulfat in der extrazellulären Matrix spaltet. Durch die Hemmung der Heparanase blockiert Pixatimod mehrere pro-kanzeröse Prozesse, darunter Zellproliferation, Invasion, Metastasierung, Angiogenese und Epithel-Mesenchym-Transition . Zusätzlich sequestert Pixatimod angiogene Wachstumsfaktoren in der extrazellulären Matrix und begrenzt deren Bindung an Rezeptoren und hemmt die Tumorangiogenese . Pixatimod moduliert auch das Immunsystem, indem es tumorassoziierte Makrophagen hemmt und dendritische Zellen stimuliert, was zur Aktivierung von natürlichen Killerzellen führt .
Wirkmechanismus
Target of Action
6-Dehydroestrone, also known as Dydrogesterone, is a synthetic pregnane steroid and a derivative of progesterone . It primarily targets the progesterone receptors in the uterus . The role of these receptors is to regulate the healthy growth and normal shedding of the womb lining .
Mode of Action
6-Dehydroestrone acts as a selective progesterone receptor agonist . It binds to the progesterone receptors in the uterus, leading to changes in the endometrium that prepare it for implantation of a fertilized egg . It also helps maintain pregnancy .
Biochemical Pathways
6-Dehydroestrone is involved in the estrogen metabolic pathway . It is metabolized in humans to its 17β form, 17β-Δ8,9-dehydroestradiol, which has a strong affinity for the estrogen receptor . This metabolite is an active estrogen that can express different degrees of partial agonist, full agonist, or antagonist activity in different tissues or cells .
Pharmacokinetics
The pharmacokinetics of 6-Dehydroestrone are characterized by its high oral bioavailability . This means that a significant proportion of the drug is absorbed into the bloodstream when taken orally. The high oral bioavailability allows for effective oral administration and may limit the risk of side effects .
Result of Action
The action of 6-Dehydroestrone results in significant clinical activity in vasomotor, neuroendocrine (gonadotropin and PRL), and bone preservation parameters . For example, it has been observed to cause a significant and consistent suppression of hot flushes in postmenopausal women . It also suppresses the secretion of gonadotropins (FSH and LH) and reduces the urinary excretion of N-telopeptide, a bone resorption marker .
Biochemische Analyse
Biochemical Properties
6-Dehydroestrone is involved in various biochemical reactions within the body. It interacts with enzymes, proteins, and other biomolecules, playing a significant role in the estrogen receptor pathway . The compound binds to estrogen receptors, initiating a cascade of events that influence gene expression and cellular function .
Cellular Effects
6-Dehydroestrone has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress hot flushes and significantly suppress gonadotropin secretion .
Molecular Mechanism
The molecular mechanism of 6-Dehydroestrone involves its interaction with estrogen receptors. It binds to these receptors, triggering a series of events that lead to changes in gene expression . This binding can result in the activation or inhibition of enzymes, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Dehydroestrone can change over time. It has been observed that the number of 6-Dehydroestrone speckles increases during drought stress, suggesting a role in contributing to drought stress tolerance .
Dosage Effects in Animal Models
The effects of 6-Dehydroestrone can vary with different dosages in animal models. While specific dosage effects of 6-Dehydroestrone have not been extensively studied, it is known that estrogen compounds can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
6-Dehydroestrone is involved in the estrogen metabolic pathway. It interacts with various enzymes and cofactors within this pathway . The compound’s involvement in this pathway can influence metabolic flux and metabolite levels .
Subcellular Localization
Given its role as a steroid hormone, it is likely to be found in the cytoplasm and nucleus of cells
Vorbereitungsmethoden
Pixatimod is synthesized as a fully sulfated tetrasaccharide functionalized with a cholestanyl aglycon. The synthetic route involves the preparation of the sulfated oligosaccharide moiety followed by the attachment of the cholestanyl group. The reaction conditions typically include the use of sulfating agents and protective groups to ensure selective sulfation . Industrial production methods involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity .
Analyse Chemischer Reaktionen
Pixatimod unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Pixatimod kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Molekül zu modifizieren.
Substitution: Substitutionsreaktionen können verwendet werden, um verschiedene funktionelle Gruppen an das Molekül einzuführen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen.
Vergleich Mit ähnlichen Verbindungen
Pixatimod gehört zur PG500-Reihe von Heparansulfat-Mimetika. Zu den ähnlichen Verbindungen dieser Reihe gehören:
Muparfostat (PI-88): Ein weiteres Heparansulfat-Mimetikum, das zur Behandlung von postresektivem Hepatitis-Virus-assoziiertem hepatozellulärem Karzinom getestet wurde.
Weitere Verbindungen der PG500-Reihe: Verschiedene andere Verbindungen der PG500-Reihe haben in vitro und in vivo eine starke Antikrebsaktivität gezeigt, aber Pixatimod wurde zur Weiterentwicklung ausgewählt, da es eine verbesserte Aktivität und verbesserte Pharmakokinetik aufweist. Pixatimod ist einzigartig in seiner doppelten Hemmung von Heparanase und Angiogenese sowie seinem breiten Spektrum an Antikrebs- und immunmodulatorischen Aktivitäten
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-16,19H,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRRIQCGCGCMQA-CBZIJGRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043221 | |
Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-12-0 | |
Record name | 6-Dehydroestrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2208-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Dehydroestrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Dehydroestrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of radiolabeling 6-Dehydroestrone and its derivatives in pharmacological research?
A1: Radiolabeling 6-Dehydroestrone derivatives, such as 17α-ethynylestradiol, with tritium (3H) or carbon-14 (14C) is crucial for studying their pharmacokinetic properties. As highlighted in the research by [], these radiolabeled compounds allow researchers to track their absorption, distribution, metabolism, and excretion within living organisms. This information is essential for understanding the compounds' behavior in vivo and optimizing their therapeutic potential.
Q2: How can 6-Dehydroestrone be used in the synthesis of other important steroid compounds?
A2: 6-Dehydroestrone serves as a crucial starting material for synthesizing various steroid molecules with potential biological activity. For example, it can be used to produce 17α-ethynylestradiol, a potent synthetic estrogen []. The research by Merriam et al. [] demonstrates the synthesis of 17α-ethynylestradiol-6, 7-3H and 17α-ethynylestradiol-6, 7-3H, 3-cyclopentyl-14C ether using 6-Dehydroestrone as a precursor. This highlights the importance of 6-Dehydroestrone in medicinal chemistry for developing novel therapeutic agents.
Q3: What insights can be gained from studying the interaction of estrone and estradiol with DNA and proteins?
A3: Research investigating the interaction of estrone and estradiol with DNA and proteins provides valuable insights into their potential mechanism of action. Understanding how these compounds bind to cellular targets like DNA and proteins in various organs, like the liver and kidney, can shed light on their biological effects and potential therapeutic applications. [] This information can guide the development of novel drug candidates with improved efficacy and safety profiles.
Q4: How can the Wohl-Ziegler bromination reaction be utilized in steroid chemistry?
A4: The Wohl-Ziegler bromination reaction is a valuable tool for introducing bromine atoms into steroid molecules. Specifically, it can be applied to steroidal 1,4-dien-3-ones, enabling the synthesis of important intermediates like Δ6-Dehydroestrone and Equilenin []. These intermediates can be further modified to generate a diverse array of steroid analogs with potentially enhanced therapeutic properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.